molecular formula C25H27N B4647689 4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine

4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine

Cat. No.: B4647689
M. Wt: 341.5 g/mol
InChI Key: XXXYSQDTYBMDAV-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine is a complex organic compound belonging to the piperidine class This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenylphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield the final product . The reaction conditions often include the use of a hydrogenation catalyst such as rhodium on alumina .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with rhodium or palladium catalysts.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine is widely used in scientific research due to its pharmacological properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine involves its interaction with monoamine transporters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic applications in treating disorders related to dopamine and norepinephrine dysregulation.

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1-[(4-phenylphenyl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high selectivity for dopamine and norepinephrine release makes it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

4-benzyl-1-[(4-phenylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N/c1-3-7-21(8-4-1)19-22-15-17-26(18-16-22)20-23-11-13-25(14-12-23)24-9-5-2-6-10-24/h1-14,22H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXYSQDTYBMDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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